molecular formula C25H20F2N2O3S2 B2802831 N-(4-fluorobenzyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105226-47-8

N-(4-fluorobenzyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No. B2802831
CAS RN: 1105226-47-8
M. Wt: 498.56
InChI Key: BWWGXRQNDMUTRE-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 4-(4-Fluorobenzyl)piperidine and 4-Fluorobenzylamine , belong to the class of organic compounds known as benzylpiperidines and amines respectively. These are organic compounds containing a benzyl group attached to the piperidine ring or an amine group .


Synthesis Analysis

While specific synthesis information for your compound is not available, similar compounds like 4-Fluorobenzylamine are used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .


Molecular Structure Analysis

The molecular structure of a similar compound, Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, has been analyzed . It has a molecular formula of C20H28FNO4 and an average mass of 365.439 Da .


Physical And Chemical Properties Analysis

For a similar compound, Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate, the density is 1.1±0.1 g/cm3, boiling point is 435.7±35.0 °C at 760 mmHg, and it has a molar refractivity of 96.1±0.3 cm3 .

Scientific Research Applications

CB1/CB2 Receptor Agonists

Research on carboxamide-type synthetic cannabinoids, including compounds with benzyl, fluorobenzyl, and phenyl groups, has shown their potential as CB1 and CB2 receptor agonists. These compounds have been synthesized and evaluated for their activities, revealing that enantiomers can significantly differ in their affinity for CB1 and CB2 receptors. This study underscores the importance of stereochemistry in designing compounds with specific receptor activities, which could be relevant for therapeutic applications targeting these receptors (Doi et al., 2017).

HIV Integrase Inhibitors

The use of fluorine in drug molecules, like the incorporation of 4-fluorobenzyl groups, has been instrumental in the development of potent HIV integrase inhibitors. These inhibitors are crucial for AIDS therapy, and research involving fluorinated compounds has contributed to the discovery of drugs with improved efficacy and pharmacokinetic profiles. Studies on the metabolism and disposition of such inhibitors using 19F-NMR spectroscopy have provided valuable insights into their pharmacological properties (Monteagudo et al., 2007).

Carbonic Anhydrase Inhibitors

Compounds featuring sulfamoyl and benzyl groups have been explored for their inhibitory activity against carbonic anhydrases, enzymes implicated in various physiological and pathological processes. Research on aromatic sulfonamide inhibitors has identified compounds with nanomolar inhibitory concentrations against different carbonic anhydrase isoenzymes, highlighting their therapeutic potential in conditions where modulation of enzyme activity is beneficial (Supuran et al., 2013).

Enterovirus 71 Inhibitors

The synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues has demonstrated their activity as inhibitors of human enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease. This research suggests that the thiophene-2-carboxamide core and the substituents on the N-phenyl group play significant roles in determining antiviral efficacy, opening avenues for the development of new antiviral agents (Pan et al., 2015).

Antimalarial Agents

The investigation into benzothiophene carboxamide derivatives has led to the discovery of potent inhibitors of the Plasmodium falciparum enoyl-ACP reductase enzyme, a key target in the development of antimalarial drugs. Compounds with bromo-benzothiophene carboxamide structures have shown significant inhibitory activity, demonstrating their potential as novel antimalarial agents (Banerjee et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[(4-fluorophenyl)-methylsulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O3S2/c1-29(21-13-11-20(27)12-14-21)34(31,32)24-22(18-5-3-2-4-6-18)16-33-23(24)25(30)28-15-17-7-9-19(26)10-8-17/h2-14,16H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWGXRQNDMUTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

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